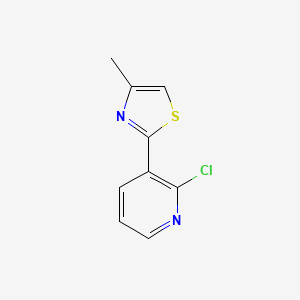

2-(2-Chloropyridin-3-yl)-4-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Cloropiridin-3-il)-4-metiltiazol es un compuesto heterocíclico que presenta un anillo de piridina sustituido con un átomo de cloro en la posición 2 y un anillo de tiazol con un grupo metilo en la posición 4

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(2-Cloropiridin-3-il)-4-metiltiazol normalmente implica la formación del anillo de tiazol seguida de la introducción del grupo cloropiridinilo. Un método común implica la ciclización de tioamidas apropiadas con α-halocetonas en condiciones básicas para formar el anillo de tiazol. El grupo cloropiridinilo se puede entonces introducir mediante una reacción de sustitución nucleofílica.

Métodos de producción industrial

La producción industrial de 2-(2-Cloropiridin-3-il)-4-metiltiazol puede implicar la síntesis a gran escala utilizando métodos similares pero optimizados para rendimientos y pureza más altos. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(2-Cloropiridin-3-il)-4-metiltiazol puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales como grupos hidroxilo o carbonilo.

Reducción: Las reacciones de reducción se pueden utilizar para eliminar el átomo de cloro o reducir otros grupos funcionales.

Sustitución: El átomo de cloro en el anillo de piridina se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.

Sustitución: Las reacciones de sustitución nucleofílica suelen utilizar reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) en condiciones anhidras.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o carbonilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de piridina sustituidos.

Aplicaciones Científicas De Investigación

2-(2-Cloropiridin-3-il)-4-metiltiazol tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto tiene potencial como molécula bioactiva en el desarrollo de productos farmacéuticos, particularmente como agentes antimicrobianos o anticancerígenos.

Medicina: Se está llevando a cabo investigación para explorar su eficacia y mecanismo de acción en diversas áreas terapéuticas.

Industria: Se puede utilizar en el desarrollo de materiales avanzados, incluidos polímeros y colorantes.

Mecanismo De Acción

El mecanismo de acción de 2-(2-Cloropiridin-3-il)-4-metiltiazol depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías involucradas a menudo se identifican mediante ensayos bioquímicos y modelado computacional.

Comparación Con Compuestos Similares

Compuestos similares

2-Cloropiridina: Un análogo más simple con reactividad similar pero que carece del anillo de tiazol.

4-Metiltiazol: Otro compuesto relacionado que carece del grupo cloropiridinilo.

2-(2-Cloropiridin-3-il)-4-metilimidazol: Un compuesto estructuralmente similar con un anillo de imidazol en lugar de un anillo de tiazol.

Singularidad

2-(2-Cloropiridin-3-il)-4-metiltiazol es único debido a la combinación de las unidades cloropiridinilo y metiltiazol, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.

Actividad Biológica

2-(2-Chloropyridin-3-yl)-4-methylthiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C8H7ClN2S

- Molecular Weight : 186.67 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that compounds with similar structures showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their potential as effective antibacterial agents .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 7.81 |

| This compound | E. coli | 15.63 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its efficacy against various cancer cell lines, including melanoma and prostate cancer cells. The compound was shown to inhibit cell proliferation significantly, with IC50 values indicating strong activity in the low micromolar range .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Melanoma | 1.8 |

| Prostate Cancer | 0.7 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance, some studies suggest that thiazole derivatives can inhibit tubulin polymerization, a crucial process for cell division . Additionally, docking studies indicate potential interactions with specific molecular targets, enhancing our understanding of its mode of action .

Case Studies

- Anticancer Efficacy : A study investigating the antiproliferative effects of various thiazole derivatives found that modifications to the thiazole ring significantly influenced their efficacy against cancer cells. The most potent derivatives exhibited IC50 values lower than those of established chemotherapeutics .

- Antimicrobial Assessment : Another research focused on the antibacterial properties of thiazole compounds highlighted that structural variations could lead to enhanced activity against resistant bacterial strains .

Propiedades

Fórmula molecular |

C9H7ClN2S |

|---|---|

Peso molecular |

210.68 g/mol |

Nombre IUPAC |

2-(2-chloropyridin-3-yl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C9H7ClN2S/c1-6-5-13-9(12-6)7-3-2-4-11-8(7)10/h2-5H,1H3 |

Clave InChI |

VNBYWTQSGBMTPA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CSC(=N1)C2=C(N=CC=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.